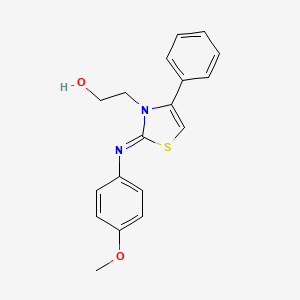

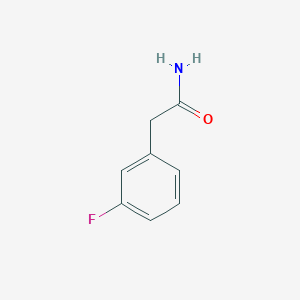

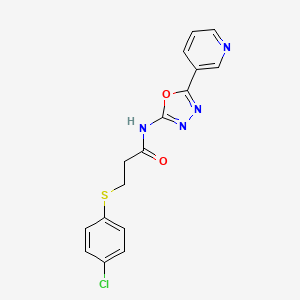

(Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Solubility Measurement and Correlation

(Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol's solubility properties have been the subject of scientific investigation, particularly in the context of how solubilities of structurally related compounds are measured in various solvents. For instance, studies have measured the solubilities of related thiazole compounds in water and alcoholic solvents, using methods like the laser monitoring observation technique. These investigations provide insight into the behavior of similar compounds in different solvent environments, highlighting the compound's potential for various applications based on its solubility characteristics (Zhou et al., 2011).

Antibacterial Activity

Research has explored the synthesis of compounds structurally similar to (Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol and their metal complexes to investigate antibacterial properties. For example, the synthesis of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes with various metals demonstrated enhanced antibacterial activity, especially against Escherichia coli, suggesting potential for the development of new antibacterial agents (Li-fen, 2011).

Green Synthesis Methods

Green chemistry approaches have been applied to the synthesis of functionally related compounds, employing ionic liquid media for reactions. This method exemplifies an environmentally friendly synthesis process that reduces the need for traditional organic solvents and simplifies the work-up procedure. Such research underlines the potential for green chemistry techniques in the synthesis of complex molecules, including those related to (Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol (Shahvelayati et al., 2017).

Catalytic Applications

The compound and its derivatives have potential catalytic applications, as indicated by research on similar molecules. For example, studies on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrated their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These findings suggest avenues for using related compounds in catalysis, particularly in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name |

2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHJFLXXCZXYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)

![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)